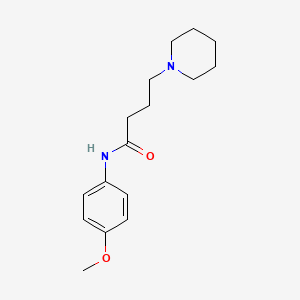
N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a butanamide backbone, with a piperidine ring at the terminal end
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzoyl chloride with 4-aminobutanamide in the presence of a base such as triethylamine. This reaction forms the intermediate N-(4-methoxyphenyl)-4-aminobutanamide.
Cyclization: The intermediate is then subjected to cyclization with piperidine under reflux conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the piperidine ring or the methoxyphenyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
- N-(4-Methoxyphenyl)-4-(morpholin-1-yl)butanamide
- N-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butanamide
- N-(4-Methoxyphenyl)-4-(azepan-1-yl)butanamide
Comparison: N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. Compared to its analogs with different nitrogen-containing rings, this compound may exhibit distinct binding affinities and biological activities. The methoxy group also contributes to its unique reactivity and interaction profile.
Propiedades
Número CAS |
90279-45-1 |
|---|---|
Fórmula molecular |
C16H24N2O2 |
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C16H24N2O2/c1-20-15-9-7-14(8-10-15)17-16(19)6-5-13-18-11-3-2-4-12-18/h7-10H,2-6,11-13H2,1H3,(H,17,19) |
Clave InChI |
FIYFGUOJVKLFQI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















